Cas no 1854482-09-9 (3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl-)

3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl-, is a specialized furan-based amine derivative featuring a tetrahydrofuran core with dimethyl and propargyl substituents. This compound is of interest in synthetic organic chemistry due to its reactive propargyl amine functionality, which enables participation in click chemistry and other alkyne-based transformations. The tetrahydrofuran scaffold enhances stability while maintaining compatibility with various reaction conditions. Its structural features make it a valuable intermediate for pharmaceuticals, agrochemicals, and materials science applications. The dimethyl substitution contributes to steric control in synthesis, while the propargyl group offers versatility for further functionalization. This compound is typically handled under inert conditions due to its amine and alkyne reactivity.
3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl- structure
1854482-09-9 structure
Product name:3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl-
CAS No:1854482-09-9
MF:C9H15NO
MW:153.221502542496
CID:6491834
PubChem ID:130976150

3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl- Chemical and Physical Properties

Names and Identifiers

    • 3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl-
    • Inchi: 1S/C9H15NO/c1-4-6-10-8-5-7-11-9(8,2)3/h1,8,10H,5-7H2,2-3H3
    • InChI Key: RAIMZTPLQQBLCY-UHFFFAOYSA-N
    • SMILES: O1CCC(NCC#C)C1(C)C

Experimental Properties

  • Density: 0.96±0.1 g/cm3(Predicted)
  • Boiling Point: 234.3±30.0 °C(Predicted)
  • pka: 7.25±0.40(Predicted)

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Additional information on 3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl-

3-Furanamine, Tetrahydro-2,2-Dimethyl-N-2-Propyn-1-Yl

3-Furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl (CAS No. 1854482-09-9) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of tetrahydrofuran derivatives, which have been extensively studied for their potential applications in drug discovery and material science. The structure of this compound is characterized by a tetrahydrofuran ring with a dimethyl substitution at the 2-position and an N-substituted propargyl group. These structural features contribute to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of tetrahydrofuran derivatives in medicinal chemistry due to their ability to act as scaffolds for bioactive molecules. For instance, researchers have explored the potential of 3-furanamine derivatives as inhibitors of various enzymes, including kinases and proteases. The presence of the propargyl group in 3-furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl introduces additional functionality, making it a versatile building block for synthesizing complex molecules with desired pharmacological properties.

The synthesis of 3-furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl typically involves multi-step processes that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the alkylation of a furan derivative followed by amination to introduce the propargyl group. This compound can also be obtained through ring-opening reactions or through the modification of naturally occurring furan compounds. The choice of synthetic route depends on the availability of starting materials and the desired stereochemical outcome.

In terms of applications, 3-furanamine derivatives have shown promise in various therapeutic areas. For example, recent research has demonstrated that certain analogs of this compound exhibit potent anti-inflammatory and antioxidant activities. These properties make them attractive candidates for the development of new drugs targeting inflammatory diseases and oxidative stress-related conditions. Additionally, the compound's ability to form stable complexes with metal ions has led to its investigation in coordination chemistry and catalysis.

The structural versatility of 3-furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-yl also makes it a valuable tool in chemical biology. By modifying the substituents on the furan ring or the propargyl group, chemists can tailor the compound's properties for specific applications. For instance, introducing electron-withdrawing groups can enhance its reactivity in certain reactions, while hydrophilic substituents can improve its solubility for biological studies.

From a mechanistic standpoint, the reactivity of 3-furanamine derivatives is influenced by both their electronic structure and steric effects. The dimethyl substitution at the 2-position creates steric hindrance around the nitrogen atom, which can affect both nucleophilic and electrophilic reactions. This steric effect is particularly important in enzyme inhibition studies where precise molecular interactions are critical for activity.

Recent advancements in computational chemistry have also provided deeper insights into the electronic properties and reactivity patterns of 3-furanamine derivatives. Quantum mechanical calculations have been used to predict their interaction with biological targets at an atomic level, aiding in the design of more effective drug candidates. Furthermore, machine learning algorithms are increasingly being employed to screen large libraries of compounds like 3-furanamine derivatives, accelerating the discovery process.

In conclusion, 3-furanamine, tetrahydro-2,2-dimethyl-N-2-propyn-1-Yl (CAS No. 1854482-09

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